molecular formula C9H11NO4 B11513029 2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione

2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione

Cat. No.: B11513029
M. Wt: 197.19 g/mol
InChI Key: XYCOUCQJCUJCKZ-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[55]undecane-1,3,9-trione is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diester can lead to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-8-azaspiro[5.5]undecane: Similar in structure but lacks the trione functionality.

    8-Oxa-1-azaspiro[5.5]undecane: Another spirocyclic compound with a different arrangement of oxygen and nitrogen atoms.

    2,4,8,10-Tetraoxaspiro[5.5]undecane: Contains multiple oxygen atoms within the spiro ring system.

Uniqueness

2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro ring system and the presence of the trione functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-oxa-8-azaspiro[5.5]undecane-1,3,9-trione

InChI

InChI=1S/C9H11NO4/c11-6-1-3-9(5-10-6)4-2-7(12)14-8(9)13/h1-5H2,(H,10,11)

InChI Key

XYCOUCQJCUJCKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)OC2=O)CNC1=O

Origin of Product

United States

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